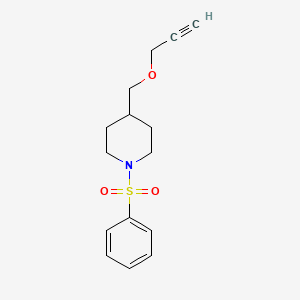

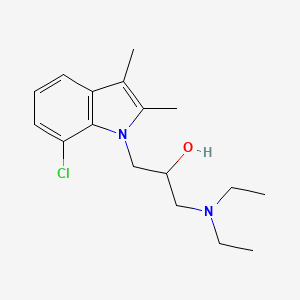

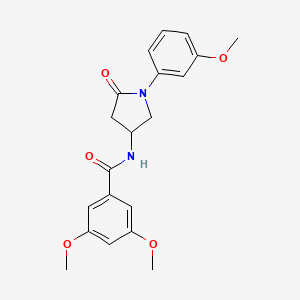

![molecular formula C21H23N3O B2354853 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 575463-01-3](/img/structure/B2354853.png)

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as IBMP, is a chemical compound that has been synthesized for various scientific research applications.

Applications De Recherche Scientifique

One-Pot Synthesis Techniques

Research has shown the utility of one-pot synthesis techniques in the formation of complex chemical structures, which could potentially be applied to the synthesis of "4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one". For instance, a study by Adib et al. (2011) describes a one-pot synthesis method for imidazo[1,2-a]pyridines, starting from benzyl halides or benzyl tosylates, which are oxidized and then react with aminopyridines and isocyanides to produce the desired compounds in excellent yields (Adib, Sheikhi, & Rezaei, 2011). This approach could be adaptable for synthesizing related compounds like "this compound", highlighting the efficiency and versatility of one-pot reactions in chemical synthesis.

Catalytic Activity in Organic Reactions

Ruthenium complexes derived from imidazo[1,2-a]pyridines, similar in structure to the compound of interest, have shown catalytic activity in organic reactions, such as the transfer hydrogenation of ketones. Li et al. (2015) synthesized ruthenium(II) complexes that demonstrated good catalytic activity, with conversions reaching up to 99% (Li, Niu, Yang, Li, Wu, Hao, & Song, 2015). This suggests that compounds with a similar imidazo[1,2-a]pyridine structure might also possess or enhance catalytic properties in various chemical transformations.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a crucial area of research due to their significant role in medicinal chemistry. Katritzky et al. (2000) demonstrated the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines from various aldehydes and amines, resulting in compounds with potential pharmacological applications (Katritzky, Qiu, He, & Yang, 2000). This research underscores the diversity of heterocyclic compounds that can be synthesized, which may include structures similar to "this compound".

Antiviral and Antiglycation Activities

The synthesis and biological evaluation of compounds related to "this compound" have revealed potential antiviral and antiglycation activities. For example, Hamdouchi et al. (1999) explored the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines with antirhinovirus properties (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999). Additionally, Taha et al. (2015) synthesized imidazo[4,5-b]pyridine benzohydrazones with notable antiglycation and antioxidant activities (Taha, Al-Kadi, Ismail, Imran, Adam, Kashif, Shah, Jamil, Sidiqqui, & Khan, 2015). These studies illustrate the potential therapeutic applications of compounds structurally related to the one , particularly in treating viral infections and preventing glycation-related diseases.

Propriétés

IUPAC Name |

1-(3-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14(2)24-19-10-5-4-9-18(19)22-21(24)16-12-20(25)23(13-16)17-8-6-7-15(3)11-17/h4-11,14,16H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFMIMLLXFSIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

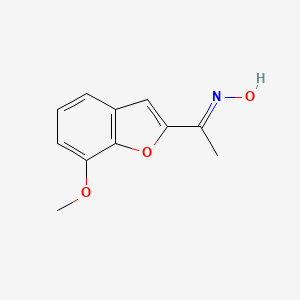

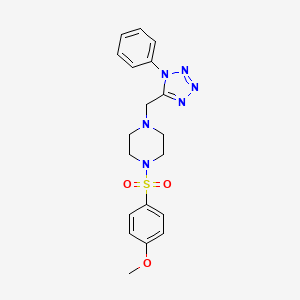

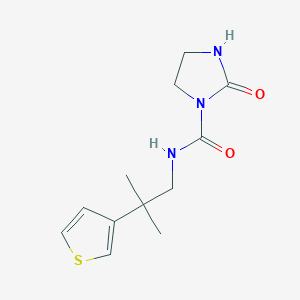

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

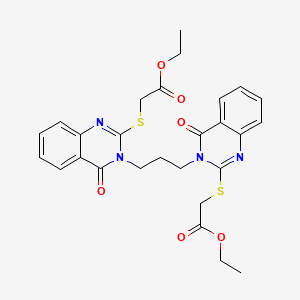

![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)